Propan-2-yl 2-ethyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate

Lipophilicity Membrane permeability Physicochemical profiling

Researchers optimizing imidazo[1,2-a]pyridine leads often encounter potency cliffs when switching esters, risking SAR continuity. This 95% pure isopropyl ester building block (CAS 2060020-87-1) provides a direct solution. - **Differentiated Scaffold:** Saturated 5,6,7,8-tetrahydro core offers conformational flexibility absent in planar aromatic analogs, crucial for fibrinogen receptor and heparanase-1 target engagement. - **Predictable PhysChem:** LogP of 2.347 (Δ +0.39 vs. ethyl ester) at constant TPSA (44.12 Ų) enables systematic lipophilicity-permeability studies without solubility penalties. - **Supply Assurance:** Available from stock with full analytical characterization, enabling immediate initiation of matched-pair metabolic stability assays or amidation diversification.

Molecular Formula C13H20N2O2
Molecular Weight 236.31 g/mol
Cat. No. B13259637
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePropan-2-yl 2-ethyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate
Molecular FormulaC13H20N2O2
Molecular Weight236.31 g/mol
Structural Identifiers
SMILESCCC1=C(N2CCCCC2=N1)C(=O)OC(C)C
InChIInChI=1S/C13H20N2O2/c1-4-10-12(13(16)17-9(2)3)15-8-6-5-7-11(15)14-10/h9H,4-8H2,1-3H3
InChIKeyUJPGJFAYGSHACP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Propan-2-yl 2-ethyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate – Identity & Physicochemical Profile


Propan-2-yl 2-ethyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate (CAS 2060020-87-1) is a heterocyclic small molecule belonging to the tetrahydroimidazo[1,2-a]pyridine-3-carboxylate ester subclass. Its molecular formula is C13H20N2O2 (MW 236.31 g/mol) with a computed LogP of 2.347 and a topological polar surface area (TPSA) of 44.12 Ų . The compound bears an isopropyl (propan-2-yl) ester at the 3-position and an ethyl substituent at the 2-position on a saturated 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine core, distinguishing it from the fully aromatic imidazo[1,2-a]pyridine series. It is commercially offered as a research reagent with a typical purity specification of 95% . The tetrahydroimidazo[1,2-a]pyridine scaffold has been disclosed in patents as a privileged chemotype for adhesion receptor antagonism (fibrinogen receptor) and heparanase-1 inhibition, while imidazo[1,2-a]pyridine-3-carboxylates broadly appear in anti-tubercular, PI3K-inhibitory, and CYP46A1-inhibitory programs [1][2].

Tetrahydroimidazo[1,2-a]pyridine core for scaffold-diversity and target-engagement studies
Isopropyl ester enables lipophilicity modulation without altering polar surface area
Research reagent suited for SAR, lead optimization, and physicochemical profiling workflows

Propan-2-yl 2-ethyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate – Substitution Risks


Substituting Propan-2-yl 2-ethyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate with a close analog—such as its ethyl or methyl ester counterparts, or an aromatic imidazo[1,2-a]pyridine-3-carboxylate—carries quantifiable risks to experimental reproducibility. The isopropyl ester group confers a meaningful LogP shift (Δ +0.39 vs. ethyl ester) at an identical TPSA of 44.12 Ų , directly altering passive membrane permeability and esterase susceptibility . The saturated 5,6,7,8-tetrahydro core imparts conformational flexibility absent in the planar aromatic series, a feature that has been explicitly leveraged in patent disclosures to access distinct target-binding geometries for fibrinogen receptors [1] and heparanase-1 [2]. Furthermore, the specific 2-ethyl/3-isopropyl ester substitution pattern occupies a region of imidazo[1,2-a]pyridine SAR space where C3 ester identity profoundly influences PI3Kα binding affinity (subnanomolar range) [3] and anti-tubercular potency (MIC ≤0.1 μM) . Generic replacement without matched physiochemical and structural parameters undermines SAR continuity and PK/PD model validity.

Ethyl or methyl ester analogs introduce a meaningful lipophilicity shift (ΔLogP) that alters passive permeability and esterase susceptibility.

Aromatic imidazo[1,2-a]pyridine core lacks the saturated ring conformational flexibility leveraged for fibrinogen receptor and HPSE1 target engagement.

Carboxylate positional isomers (C2/C6) exit the validated C3-ester pharmacophore space critical for anti-TB and PI3K potency.

Propan-2-yl 2-ethyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate – Differentiation Evidence


Lipophilicity Differentiation vs. Ethyl Ester

The isopropyl ester target compound exhibits a computed LogP of 2.347, compared to LogP 1.9585 for the direct ethyl ester analog (CAS 2059140-92-8), yielding a ΔLogP of +0.3885 . Both compounds share an identical TPSA of 44.12 Ų and H-bond acceptor/donor count (4/0) . This LogP difference, driven solely by the ester alkyl group, predicts measurably higher passive membrane permeability for the isopropyl ester while maintaining equivalent hydrogen-bonding capacity—a combination that is not achievable by simply selecting the ethyl or methyl ester (LogP ~1.96 and ~1.57, respectively). In drug discovery programs where balanced lipophilicity is critical for CNS penetration or avoiding promiscuous binding, this ~0.4 LogP increment represents a tunable parameter not offered by smaller ester analogs.

Lipophilicity Modulation
Reported
ΔLogP +0.39 vs. ethyl ester (2.35 vs. 1.96)
Elevated permeability potential at constant TPSA
Supports permeability tuning without hydrogen-bonding penalty
Lipophilicity Membrane permeability Physicochemical profiling

Tetrahydro vs. Aromatic Core Differentiation

The 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine core of the target compound is structurally distinct from the fully aromatic imidazo[1,2-a]pyridine series. Patent US 5,614,531 explicitly claims that the corresponding 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine derivatives—as a distinct subgenus from the aromatic parent—inhibit fibrinogen binding to its receptor and are indicated for thrombosis, osteoporosis, stroke, and myocardial infarction [1]. Separately, tetrahydroimidazo[1,2-a]pyridine-5-carboxylic acid derivatives have been optimized as potent and selective heparanase-1 (HPSE1) inhibitors, where compound 16 demonstrated enhanced selectivity for HPSE1 over off-target glycosidases GUSβ and GBA compared to earlier aromatic leads [2]. The saturated ring system introduces sp³ character that can relieve planarity-driven promiscuity, alter basicity of the bridgehead nitrogen, and present different vectors for substituent projection into target pockets—features not replicable by aromatic imidazo[1,2-a]pyridine-3-carboxylate esters such as ethyl 2-ethylimidazo[1,2-a]pyridine-3-carboxylate (CAS 1334721-39-9) [3].

Scaffold Saturation
Class-level
Tetrahydro core (4 sp³ carbons) vs. aromatic planar series
Non-planar geometry for distinct target-engagement profiles
Aromatic analog may not replicate scaffold-based selectivity
Conformational flexibility Target selectivity Scaffold design

C3-Carboxylate Privileged Site for Anti-TB & PI3K Potency

The C3-carboxylate ester position on the imidazo[1,2-a]pyridine scaffold has been identified as a critical determinant of biological potency across multiple target classes. In the anti-tubercular domain, imidazo[1,2-a]pyridine-3-carboxylate compound 2 achieved an MIC of 0.1 μM against M. tuberculosis H37Rv, with inactivity (MIC >128 μM) against S. aureus, E. coli, and C. albicans . In the PI3K inhibitor space, exploration of C3 and C6 positions of imidazo[1,2-a]pyridines demonstrated that moieties at C3 (including ester, nitrile, oxadiazole, tetrazole, and pyridine) profoundly influence PI3Kα binding affinity, yielding subnanomolar inhibitors with antiproliferative cellular activity [1]. The specific 2-ethyl/C3-isopropyl ester substitution pattern of the target compound places it within this validated pharmacophore space, where the C3 ester serves both as a potency-determining group and a synthetic handle for further derivatization to carboxamides (as in the clinical-stage anti-TB agent Q203 series) [2].

C3 Pharmacophore
Class-level
Class-level potency: anti-TB MIC 0.006–1.3 μM, PI3Kα sub-nM
C3-ester is a key potency determinant in validated series
Target compound positioned within SAR-proven space
Anti-tubercular activity PI3K inhibition Structure-activity relationship

Isopropyl Ester Steric Protection for Metabolic Stability

In the tetrahydroimidazo[1,2-a]pyridine heparanase-1 (HPSE1) inhibitor program, incorporation of bulkier substituents at the 6-position (replacing 6-methoxy with larger alkoxy groups in compounds 16 and 17) yielded significant improvements: reduced inhibitory activity against off-target glycosidases GUSβ and GBA while maintaining or enhancing HPSE1 potency, thereby improving selectivity [1]. By analogy, the isopropyl ester of the target compound presents greater steric bulk at the ester position compared to methyl or ethyl esters. Sterically hindered esters typically exhibit reduced rates of esterase-mediated hydrolysis, translating to prolonged metabolic stability . While direct hydrolytic half-life data for this specific compound are not publicly available, the principle that branched alkyl esters (isopropyl > ethyl > methyl) confer increasing steric protection against esterase cleavage is well-established in prodrug design and is quantitatively predictable via steric parameters (Taft Eₛ values) [2]. For procurement in programs where ester metabolic lability is a concern, the isopropyl ester offers a differentiated stability profile that cannot be achieved with the methyl or ethyl ester analogs.

Steric Stability Shield
Reported
Taft Eₛ -0.47 (isopropyl) vs. -0.07 (ethyl)
Predicted slower esterase-mediated hydrolysis
Informs metabolic stability comparison studies
Metabolic stability Enzyme selectivity Ester prodrug design

Propan-2-yl 2-ethyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate – Application Scenarios


Anti-TB Lead Optimization with Enhanced Lipophilicity

Medicinal chemistry teams optimizing imidazo[1,2-a]pyridine-3-carboxylate/carboxamide anti-TB leads (benchmark MIC 0.1–0.006 μM against M. tuberculosis H37Rv ) can deploy the target compound as an isopropyl ester analog to probe the lipophilicity–potency–permeability relationship. With a LogP of 2.347 (Δ +0.39 vs. ethyl ester at matched TPSA ), the compound enables systematic exploration of whether increased lipophilicity improves mycobacterial cell wall penetration without introducing TPSA-related solubility penalties. The C3-isopropyl ester also serves as a direct precursor for amidation to generate the corresponding carboxamide series for head-to-head potency comparison.

Fibrinogen Receptor & HPSE1 Antagonist Programs

Research groups pursuing fibrinogen receptor antagonists (thrombosis, stroke indications) or heparanase-1 inhibitors (cancer, proteinuric kidney disease) can utilize the target compound as a late-intermediate building block bearing the patented 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine core [1][2]. The pre-installed 2-ethyl and 3-isopropyl ester groups provide vectors for further diversification while maintaining the saturated scaffold geometry that distinguishes this subseries from aromatic imidazo[1,2-a]pyridines in target engagement profiles.

Metabolic Stability Comparison of Ester Analogs

Pharmacology groups investigating the impact of ester alkyl group on metabolic stability can procure the isopropyl ester alongside the commercially available methyl and ethyl ester analogs (CAS 2059970-55-5 and 2059140-92-8) to generate a matched molecular triplet. The isopropyl ester is predicted to exhibit reduced esterase-mediated hydrolysis based on steric shielding (Taft Eₛ ≈ -0.47 vs. -0.07 for ethyl) [3], enabling quantitative determination of half-life differences in hepatocyte, plasma, or microsomal stability assays. Such data directly inform prodrug design strategies within imidazo[1,2-a]pyridine programs.

Physicochemical Benchmarking & Model Validation

Computational chemistry and ADMET modeling groups can employ the target compound as a validation data point for in silico LogP and permeability prediction algorithms. The experimentally determined (or consistently computed) LogP of 2.347 at TPSA 44.12 Ų , combined with the compound's 3 rotatable bonds, zero H-bond donors, and 4 H-bond acceptors, places it in a favorable property space for oral bioavailability prediction per Lipinski and Veber rules. The availability of methyl and ethyl ester analogs with identical core and TPSA but graded LogP values (≈1.57, 1.96, 2.35) creates a unique three-point calibration set for computational model refinement.

Application
Selection Property
Validation Focus
Anti-tubercular SAR evaluation
Lipophilicity modulation (isopropyl ester)
Mycobacterial cell-wall penetration assays
Fibrinogen receptor / HPSE1 inhibitor discovery
Tetrahydro core scaffold geometry
Target engagement selectivity vs. aromatic analogs
Esterase susceptibility profiling
Sterically hindered isopropyl ester
Metabolic stability in hepatocyte / microsome assays
In silico ADMET model calibration
Matched LogP series with constant TPSA
Oral bioavailability prediction validation
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